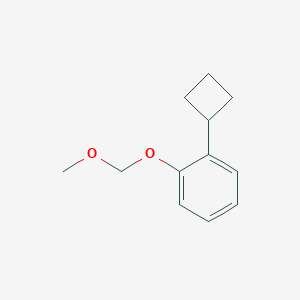
1-Cyclobutyl-2-(methoxymethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclobutyl-2-(methoxymethoxy)benzene is an organic compound characterized by a cyclobutyl group attached to a benzene ring, which is further substituted with a methoxymethoxy group
Vorbereitungsmethoden
The synthesis of 1-Cyclobutyl-2-(methoxymethoxy)benzene can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . Another approach involves the use of Grignard reagents, where phenylmagnesium bromide reacts with appropriate precursors to form the desired compound .
Analyse Chemischer Reaktionen
1-Cyclobutyl-2-(methoxymethoxy)benzene undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the methoxymethoxy group to a hydroxyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Cyclobutyl-2-(methoxymethoxy)benzene has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in the development of fluorescent probes for detecting biological molecules.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Cyclobutyl-2-(methoxymethoxy)benzene involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to undergo specific chemical reactions, such as oxidation and substitution, which can alter its structure and reactivity. These interactions can influence biological processes and pathways, making the compound valuable for various applications .
Vergleich Mit ähnlichen Verbindungen
1-Cyclobutyl-2-(methoxymethoxy)benzene can be compared with other similar compounds, such as:
1-Cyclopropyl-2-methoxybenzene: This compound has a cyclopropyl group instead of a cyclobutyl group, leading to differences in reactivity and applications.
1-Cyclobutyl-2-methoxybenzene:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications.
Eigenschaften
Molekularformel |
C12H16O2 |
|---|---|
Molekulargewicht |
192.25 g/mol |
IUPAC-Name |
1-cyclobutyl-2-(methoxymethoxy)benzene |
InChI |
InChI=1S/C12H16O2/c1-13-9-14-12-8-3-2-7-11(12)10-5-4-6-10/h2-3,7-8,10H,4-6,9H2,1H3 |
InChI-Schlüssel |
AVYSBKLBQKXSDK-UHFFFAOYSA-N |
Kanonische SMILES |
COCOC1=CC=CC=C1C2CCC2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
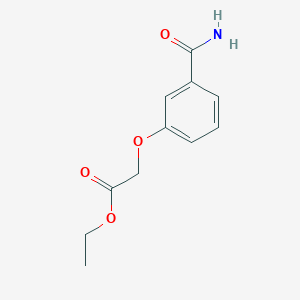
![3-Iodo-5-(phenylthio)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8644335.png)
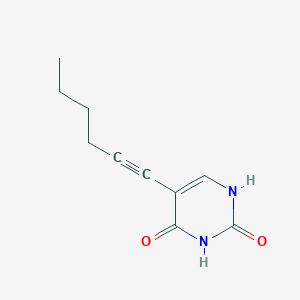
![4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-2-methoxyaniline](/img/structure/B8644371.png)
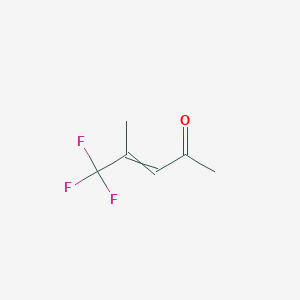
![N-(8-Methyl-7-phenyl-[1,2,4]triazolo[1,5-c]pyrimidin-5-yl)acetamide](/img/structure/B8644390.png)
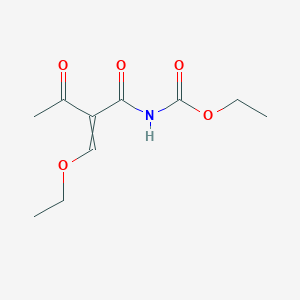
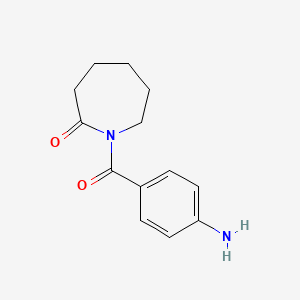
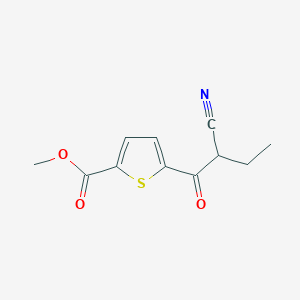
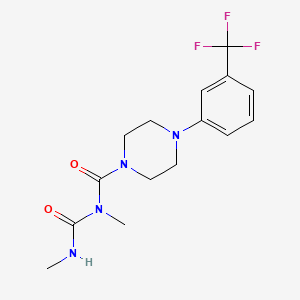
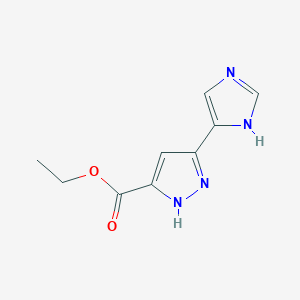
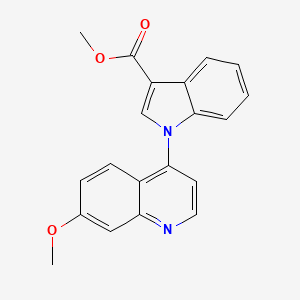
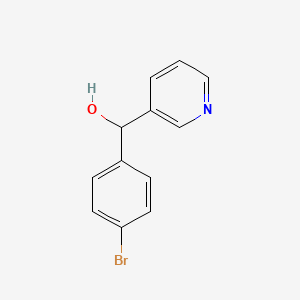
![4-[(1H-1,2,4-Triazol-5-yl)sulfanyl]benzene-1,2-diamine](/img/structure/B8644431.png)
